Extended Spacer Arm Length: Enabling Long-Distance Sulfhydryl-to-Sulfhydryl Crosslinking Compared to Maleimide and Shorter Pyridyldithio Analogs
The spacer arm length of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is estimated to be significantly longer than the closely related homobifunctional crosslinker 1,4-Bis[3-(2-pyridyldithio)propionamido]butane (DPDPB), which has a defined spacer arm of 19.9 Å . Based on its molecular structure, which features a central hexane chain (6 carbons) instead of a butane chain (4 carbons), the spacer arm of 1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide] is expected to be approximately 2-3 Å longer, placing it in the range of 22-23 Å. This is a substantial increase over the 13.0 Å spacer arm of the common, non-cleavable sulfhydryl-to-sulfhydryl crosslinker 1,6-Bis(maleimido)hexane (BMH) .
| Evidence Dimension | Spacer Arm Length (Approximate) |
|---|---|
| Target Compound Data | ~22-23 Å (estimated based on structural comparison to DPDPB) |
| Comparator Or Baseline | DPDPB (19.9 Å); BMH (13.0 Å) |
| Quantified Difference | ~2-3 Å longer than DPDPB; ~9-10 Å longer than BMH |
| Conditions | Structural comparison of molecular models and literature values for analog crosslinkers. |
Why This Matters
A longer spacer arm is critical for crosslinking distant cysteine residues, reducing steric hindrance in protein-protein interaction studies and enabling the formation of more flexible conjugates.
